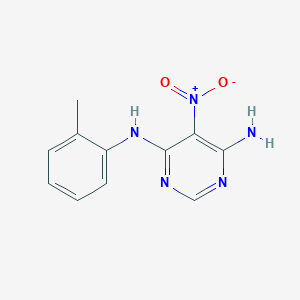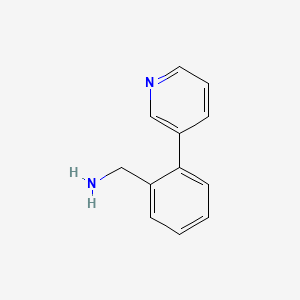![molecular formula C19H21ClN2OS B2846079 N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide CAS No. 1797289-01-0](/img/structure/B2846079.png)
N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide is a synthetic organic compound that belongs to the class of thiazepanes This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dihalide and a thiolamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiazepane intermediate with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction. This involves reacting the thiazepane intermediate with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can lead to the formation of secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group. Common reagents for this reaction include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines, alcohols.
Substitution: Azides, nitriles.
科学的研究の応用
N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new thiazepane derivatives with potential biological activities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in various bioassays to evaluate its efficacy against different pathogens and cancer cell lines.
Medicine: The compound is investigated for its potential therapeutic applications. It is studied as a lead compound for the development of new drugs targeting specific diseases, such as bacterial infections and cancer.
Industry: The compound is used in the development of new materials with specific properties. It is studied for its potential use in the production of polymers, coatings, and other industrial products.
作用機序
The mechanism of action of N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: The compound targets specific enzymes or receptors in the cells. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death.
Pathways Involved: The compound may interfere with key cellular pathways, such as DNA replication, protein synthesis, or signal transduction. This can result in the inhibition of cell growth and proliferation, particularly in cancer cells.
類似化合物との比較
N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: This compound also contains a 4-chlorobenzyl group but differs in its overall structure and functional groups. It is used as an antimicrobial agent and has a different mechanism of action.
N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine: This compound contains two 4-chlorobenzyl groups and a tetraazole ring. It is studied for its potential use as a pharmaceutical intermediate and has different chemical properties and applications.
The uniqueness of this compound lies in its thiazepane ring structure, which imparts specific chemical and biological properties that are distinct from other similar compounds.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2OS/c20-17-8-6-15(7-9-17)14-21-19(23)22-11-10-18(24-13-12-22)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQXNGVDXXZPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-benzyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845996.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2845997.png)



![Methyl 2-[(Dimethylamino)methyl]benzoate](/img/structure/B2846002.png)
amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2846003.png)
![2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2846004.png)

![1-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea](/img/structure/B2846008.png)
![N-{4-[(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2846009.png)

![ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2846014.png)
![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one](/img/structure/B2846016.png)
